molecular formula C27H19F3N4O3 B1662838 4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile CAS No. 450839-40-4

4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile

Cat. No. B1662838
M. Wt: 504.5 g/mol
InChI Key: HEUVRFNVTLGKMZ-SANMLTNESA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can often be represented as a line-angle diagram or a 3D model.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.



Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes. It would include the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).


Scientific Research Applications

Photophysical Behavior and Sensing

  • Amidoxime Derivatives with Benzimidazole : Amidoxime containing 2-phenyl-1H-benzimidazole derivatives were synthesized and characterized, displaying photophysical behavior in different solvents. This research suggests potential applications in photophysical studies and sensing technologies (Rahman et al., 2018).

Synthesis and Reactivity

  • Cycloaddition Reactions : The compound undergoes cycloaddition reactions, contributing to the synthesis of complex organic molecules. This indicates its utility in organic synthesis and the development of novel organic compounds (Blake et al., 1992).

Corrosion Inhibition

  • Inhibitors for Mild Steel Corrosion : Benzimidazole derivatives have been synthesized and investigated as inhibitors for mild steel corrosion in acidic solutions. This points towards applications in materials science, particularly in corrosion protection (Yadav et al., 2013).

Cancer Research

  • Anticancer Properties : Research on derivatives of 1,2,4-triazole, which are structurally similar, indicates significant anticancer properties. This suggests potential therapeutic applications in cancer treatment and drug development (Rud et al., 2016).

Antibacterial Properties

  • Anti-Helicobacter pylori Agents : Some benzimidazole derivatives exhibit selective antibacterial properties against Helicobacter spp., indicating potential use in developing targeted antibacterial therapies (Kühler et al., 2002).

Organic Synthesis and Drug Development

  • Synthesis of S1P1 Receptor Agonists : The compound's structural motif is key in synthesizing potent and selective agonists for specific receptors, indicating its importance in pharmaceutical research and development (Hou et al., 2017).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and environmental impact. It would also include precautions that should be taken when handling the compound.


Future Directions

This would involve a discussion of potential future research directions. This could include new synthetic methods, new reactions, or new applications for the compound.


I hope this general guidance is helpful. For a detailed analysis of a specific compound, I would recommend consulting the primary scientific literature or a trusted database. If you have any other questions, feel free to ask!


properties

IUPAC Name

4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19F3N4O3/c1-34-17-33-15-25(34)26(35,21-7-2-18(13-31)3-8-21)16-36-24-11-4-19(14-32)12-23(24)20-5-9-22(10-6-20)37-27(28,29)30/h2-12,15,17,35H,16H2,1H3/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUVRFNVTLGKMZ-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(COC2=C(C=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F)(C4=CC=C(C=C4)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1[C@](COC2=C(C=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F)(C4=CC=C(C=C4)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196377
Record name ABT-100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile

CAS RN

450839-40-4
Record name ABT-100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0450839404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABT-100
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG74WR2HRE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile
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4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile
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4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile
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4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile
Reactant of Route 5
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4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile
Reactant of Route 6
4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile

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